Mulberroside A

描述

桑白皮苷A 是一种糖基化的芪类化合物,主要存在于桑树(Morus alba)的根部。它以其多种生物活性而闻名,包括抗氧化、抗炎和酪氨酸酶抑制活性。

准备方法

合成路线和反应条件

桑白皮苷A 可从桑树根的乙醇提取物中分离出来。提取过程包括使用大孔树脂柱,然后通过半制备高效液相色谱二极管阵列检测 (HPLC-DAD) 进行纯化。 桑白皮苷A 的结构通过液相色谱-质谱 (LC-MS)、核磁共振 (NMR) 光谱和其他分析技术确认 .

工业生产方法

桑白皮苷A 的工业生产涉及从栽培桑树 (Morus multicaulis Perr.) 的枝条树皮中提取。该过程包括乙醇提取,然后使用大孔树脂柱和 HPLC-DAD 进行纯化。 该方法能有效地以高纯度获得桑白皮苷A .

化学反应分析

反应类型

桑白皮苷A 会发生各种化学反应,包括氧化、还原和水解。 一个值得注意的反应是桑白皮苷A 的酶促水解,生成其苷元氧化麦根草素 .

常用试剂和条件

氧化: 桑白皮苷A 可以用常见的氧化剂如过氧化氢 (H₂O₂) 和硫酸亚铁 (FeSO₄) 进行氧化。

还原: 还原反应可以使用硼氢化钠 (NaBH₄) 等还原剂进行。

主要生成物

氧化麦根草素: 通过桑白皮苷A 的酶促水解形成。

多巴醌: 通过酪氨酸酶催化 L-多巴的氧化形成.

科学研究应用

Medicinal Applications

1.1 Antidiabetic and Hypoglycemic Effects

Mulberroside A has demonstrated significant antidiabetic properties. Studies indicate that it can lower blood glucose levels and improve insulin sensitivity. For example, a study showed that this compound exhibited hypoglycemic effects in diabetic rats, suggesting its potential as a therapeutic agent for diabetes management .

1.2 Liver Protection

Recent research highlights the protective effects of this compound against liver fibrosis induced by carbon tetrachloride in mice. The compound significantly reduced liver injury markers and inflammation, indicating its potential for treating liver diseases . Histological analysis revealed that this compound inhibited collagen deposition and pro-inflammatory cytokine release, further supporting its therapeutic potential in liver health .

1.3 Anti-inflammatory Properties

This compound has been shown to exert anti-inflammatory effects through the inhibition of pro-inflammatory cytokines. In vitro studies demonstrated that it could suppress the activation of nuclear factor kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways in inflammatory conditions, making it a candidate for treating inflammatory diseases .

Cosmetic Applications

2.1 Skin Whitening and Melanin Inhibition

This compound exhibits strong inhibitory activity against tyrosinase, an enzyme crucial for melanin production. In comparative studies, it showed competitive inhibition with an IC50 value of 53.6 µM . The compound's effectiveness was enhanced when converted to oxyresveratrol, which had an IC50 of 0.49 µM, indicating that this compound could be a valuable ingredient in skin whitening products .

2.2 Topical Formulations

Topical applications of this compound have been tested in animal models, showing significant reductions in pigmentation on UVB-irradiated skin . This suggests its potential as an active ingredient in cosmetic formulations aimed at reducing skin pigmentation and improving overall skin tone.

Agricultural Applications

3.1 Pest Management

Research indicates that this compound possesses insecticidal properties against various agricultural pests. Its application could serve as a natural pesticide alternative, contributing to sustainable agricultural practices while minimizing chemical pesticide use.

Summary of Findings

The following table summarizes the key applications of this compound based on recent research:

Case Studies

Several studies underscore the efficacy of this compound:

- Diabetes Management Study: In diabetic rats treated with this compound, significant reductions in fasting blood glucose were observed compared to control groups .

- Liver Injury Model: Mice administered this compound showed marked improvement in liver histology and reduced inflammatory markers after carbon tetrachloride-induced injury .

- Cosmetic Efficacy: In guinea pig models, topical application of this compound resulted in decreased melanin content post UV exposure, indicating its potential as a skin-whitening agent .

作用机制

桑白皮苷A 通过各种分子靶点和途径发挥作用:

酪氨酸酶抑制: 作为蘑菇酪氨酸酶的竞争性抑制剂,减少黑色素的合成。

抗氧化活性: 清除活性氧物种 (ROS) 和活性氮物种 (RNS),保护细胞免受氧化应激。

抗炎作用: 抑制炎症通路,减少促炎细胞因子的产生

与相似化合物的比较

桑白皮苷A 与其他糖基化的芪类化合物及其苷元进行了比较:

氧化麦根草素: 桑白皮苷A 的苷元,以其更强的酪氨酸酶抑制活性而闻名。

白藜芦醇: 另一种芪类化合物,具有类似的抗氧化和抗炎特性,但其糖基化模式不同。

人参皂苷: 存在于人参中,具有类似的抗氧化特性,但其化学结构和生物活性不同 .

桑白皮苷A 由于其独特的糖基化而脱颖而出,它增强了其溶解度和生物利用度,使其成为各种应用中的一种有价值的化合物。

相似化合物的比较

Mulberroside A is compared with other glycosylated stilbenes and their aglycones:

Oxyresveratrol: The aglycone of this compound, known for its stronger tyrosinase inhibitory activity.

Resveratrol: Another stilbene with similar antioxidant and anti-inflammatory properties but differs in its glycosylation pattern.

Ginsenoside: Found in Panax ginseng, shares similar antioxidant properties but differs in its chemical structure and biological activities .

This compound stands out due to its unique glycosylation, which enhances its solubility and bioavailability, making it a valuable compound for various applications.

生物活性

Mulberroside A (MA) is a polyhydroxylated stilbene derived from Morus alba, known for its diverse biological activities. This article explores the various pharmacological effects of MA, including its anti-inflammatory, neuroprotective, and anticancer properties, supported by recent research findings and case studies.

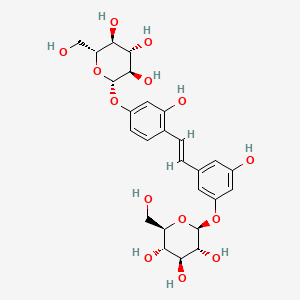

Chemical Structure and Properties

This compound is characterized by its complex structure, which contributes to its bioactivity. The compound exhibits significant solubility in water due to its multiple hydroxyl groups, enhancing its potential as a therapeutic agent.

Pharmacological Activities

1. Antioxidant and Anti-inflammatory Effects

Research indicates that MA possesses potent antioxidant properties, which are crucial in mitigating oxidative stress-related diseases. In a study involving high fructose diet-fed mice, MA demonstrated the ability to inhibit neuroinflammation and enhance neurogenesis by reshaping gut dysbiosis and increasing short-chain fatty acids (SCFAs) levels in feces and serum . Additionally, MA was shown to downregulate pro-inflammatory mediators such as IL-1β and IL-6 through inhibition of the MAPK and NF-κB signaling pathways in intervertebral disc degeneration models .

| Activity | Mechanism | Reference |

|---|---|---|

| Antioxidant | Inhibition of oxidative stress | |

| Anti-inflammatory | Suppression of IL-1β and IL-6 |

2. Neuroprotective Effects

MA has been investigated for its neuroprotective properties. In models of hippocampal neuroinflammatory injury, it was found to maintain blood-brain barrier integrity and reduce serum endotoxin levels, highlighting its potential in preventing neurodegenerative disorders . The compound's ability to enhance astrocyte morphology and upregulate tight junction proteins further supports its role in protecting neural tissues.

3. Anticancer Activity

The anticancer effects of MA have been evaluated in various cancer cell lines. A study focusing on A498 kidney cancer cells revealed that MA significantly inhibited cell proliferation with an IC50 value of 20 µM . The compound induced apoptotic cell death as evidenced by increased expression of pro-apoptotic proteins (Bax) and decreased expression of anti-apoptotic proteins (Bcl-2) through Western blot analysis.

Metabolism Studies

The metabolic profile of MA has been explored using advanced techniques such as UHPLC-Q-Exactive Plus Orbitrap MS. Studies have indicated that MA has poor oral bioavailability but undergoes biotransformation to yield more active metabolites like oxyresveratrol, which exhibits enhanced tyrosinase inhibitory activity . Understanding the metabolism of MA is essential for optimizing its therapeutic applications.

Case Studies

Case Study 1: Neuroinflammatory Injury Prevention

A study involving HFrD-fed mice treated with MA showed significant reductions in hippocampal inflammation markers after 8 weeks of administration. This suggests that MA could be a potential therapeutic agent for conditions associated with gut dysbiosis and neuroinflammation .

Case Study 2: Intervertebral Disc Degeneration

In vivo studies demonstrated that MA could mitigate intervertebral disc degeneration by reducing inflammatory responses in nucleus pulposus cells. This highlights the compound's potential application in treating spinal disorders .

属性

IUPAC Name |

(2S,3R,4S,5S,6R)-2-[3-hydroxy-4-[(E)-2-[3-hydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]ethenyl]phenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H32O14/c27-9-17-19(31)21(33)23(35)25(39-17)37-14-4-3-12(16(30)8-14)2-1-11-5-13(29)7-15(6-11)38-26-24(36)22(34)20(32)18(10-28)40-26/h1-8,17-36H,9-10H2/b2-1+/t17-,18-,19-,20-,21+,22+,23-,24-,25-,26-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPSWAEGGWLOOKT-VUNDNAJOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OC2C(C(C(C(O2)CO)O)O)O)O)C=CC3=CC(=CC(=C3)OC4C(C(C(C(O4)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)/C=C/C3=CC(=CC(=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H32O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901030445 | |

| Record name | Mulberroside A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901030445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

568.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102841-42-9 | |

| Record name | Mulberroside A | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=102841-42-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mulberroside A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102841429 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mulberroside A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901030445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-{(E)-2-[4-(beta-D-glucopyranosyloxy)-2-hydroxyphenyl]ethenyl}-5-hydroxyphenyl beta-D-glucopyranoside | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MULBERROSIDE A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OJU5SVA08B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。